2-Oxo-2-phenylethyl 2-anilinobenzoate
Description
Overview of Ester Systems and Anilino Benzoate (B1203000) Scaffolds in Organic Synthesis and Chemical Biology Research
Esters are a fundamental class of organic compounds, widely recognized for their versatility in organic synthesis. solubilityofthings.comnumberanalytics.com They serve as crucial intermediates in the creation of complex molecules and are key components in the synthesis of polymers, fragrances, and pharmaceuticals. numberanalytics.com The ester functional group, with its characteristic R-COO-R' structure, is prevalent in nature, contributing to the flavors and scents of many fruits and flowers. solubilityofthings.comnumberanalytics.com In the laboratory, esters are commonly synthesized through processes like Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol. wikipedia.orgnumberanalytics.com
Anilino benzoate scaffolds, on the other hand, are particularly significant in chemical biology and medicinal chemistry. The aniline (B41778) moiety, an amino group attached to a benzene (B151609) ring, is a common feature in many bioactive molecules. Derivatives of N-substituted anthranilic acid, a related structure, have shown anti-inflammatory properties. researchgate.net The strategic combination of anilino and benzoate groups can lead to compounds with desirable pharmacological properties, including the potential to interact with biological targets. The exploration of anilino derivatives is an active area of research for the development of novel therapeutic agents. nih.govnih.gov
Contextualizing 2-Oxo-2-phenylethyl 2-anilinobenzoate within Phenacyl Ester Chemistry
This compound is a type of phenacyl ester. Phenacyl esters are characterized by the presence of a phenacyl group (a phenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene (B1212753) group). These esters have found utility as photoremovable protecting groups for carboxylic acids. researchgate.netresearchgate.net This property is valuable in complex organic syntheses where a carboxylic acid needs to be temporarily deactivated and then regenerated under specific conditions, such as exposure to UV light. researchgate.netresearchgate.net
The synthesis of phenacyl esters is often achieved by reacting a carboxylic acid with a phenacyl bromide in the presence of a base. researchgate.netnih.gov For instance, the synthesis of the related compound, 2-oxo-2-phenylethyl benzoate, involves the reaction of benzoic acid with 2-bromo-1-phenylethanone. researchgate.netnih.gov
A study on 2-oxo-2-phenylethyl benzoate provides insight into the structural characteristics of this class of compounds. X-ray crystallography revealed a monoclinic crystal system for this molecule. researchgate.netnih.gov The terminal phenyl rings in 2-oxo-2-phenylethyl benzoate have a dihedral angle of 86.09 (9)° with each other. researchgate.netnih.gov
Table 1: Crystal Data for 2-Oxo-2-phenylethyl benzoate researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 9.0299 (13) |
| b (Å) | 14.116 (2) |
| c (Å) | 9.6379 (14) |
| β (°) | 90.564 (3) |
| Volume (ų) | 1228.4 (3) |
Research Trajectories and Unexplored Potential of the Compound Class
The unique structure of this compound suggests several promising avenues for future research. The presence of the anilino benzoate scaffold, known for its biological activity, hints at the potential for this compound and its derivatives to be explored as novel therapeutic agents. For example, various anilino derivatives have been investigated as kinase inhibitors and antitumor agents. nih.govnih.gov
Furthermore, the phenacyl ester portion of the molecule opens up possibilities in the realm of photochemistry. The ability of phenacyl esters to act as photolabile protecting groups could be exploited in the development of drug delivery systems that release a therapeutic agent upon exposure to light. researchgate.net This approach allows for targeted drug delivery, potentially reducing side effects.
The combination of these two functionalities in a single molecule is a key area for exploration. Research could focus on synthesizing a library of substituted 2-Oxo-2-phenylethyl 2-anilinobenzoates and screening them for various biological activities. The electronic and steric properties of substituents on both the aniline and phenacyl rings could be systematically varied to understand their impact on the compound's properties and to optimize its potential as a bioactive agent or a photoresponsive material.
Historical Development of Related Synthetic Intermediates and Their Methodological Impact
The history of phenacyl esters as synthetic intermediates is closely tied to the need for reliable methods for the identification and characterization of organic acids. In the early 20th century, chemists sought solid, crystalline derivatives of liquid or low-melting organic acids to facilitate their purification and identification by melting point determination. scispace.comacs.org
Phenacyl esters were found to be particularly useful for this purpose. The reaction of an organic acid with a phenacyl halide produces a solid phenacyl ester with a sharp melting point. scispace.com This method provided a significant improvement over previous techniques and became a standard procedure in qualitative organic analysis. The development of various substituted phenacyl bromides, such as p-bromophenacyl bromide, further expanded the utility of this method by providing derivatives with a wider range of melting points, aiding in the identification of a broader spectrum of acids. scispace.com
The use of phenacyl esters has since evolved beyond simple derivatization. Their application as photoremovable protecting groups in organic synthesis represents a significant methodological advancement. researchgate.net This modern application builds upon the fundamental understanding of phenacyl chemistry established through their historical use in analytical chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
phenacyl 2-anilinobenzoate |
InChI |
InChI=1S/C21H17NO3/c23-20(16-9-3-1-4-10-16)15-25-21(24)18-13-7-8-14-19(18)22-17-11-5-2-6-12-17/h1-14,22H,15H2 |
InChI Key |
SMXZKDHWOXZJHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations and Chemical Transformations
Reactive Pathways of the 2-Oxo-2-phenylethyl Moiety
The 2-oxo-2-phenylethyl group, an arylcarbonylmethyl system, is a versatile functionality known for its photochemical lability and its electrophilic carbonyl center, which participates in various addition and cyclization reactions.
Phenacyl esters are well-established as photoremovable protecting groups (PPGs), valued for their ability to release carboxylic acids upon UV irradiation. nih.govtandfonline.com This process provides spatial and temporal control over the release of active molecules, a critical tool in biochemistry and organic synthesis. nih.govacs.org The photochemistry of phenacyl esters can proceed through several mechanisms. One established pathway involves the excited carbonyl group abstracting a hydrogen atom from a donor, leading to a ketyl ester intermediate that subsequently cleaves. nih.govnih.gov
Another significant mechanism, particularly for substituted phenacyl groups like the p-hydroxyphenacyl (pHP) chromophore, is a "photo-Favorskii" type rearrangement. nih.govresearchgate.net This reaction is noted for its rapid and efficient release of the substrate, often with quantitative chemical yields. acs.orgnih.gov The process is believed to proceed through a triplet biradical, leading to a spirodienedione intermediate, which then rearranges to release the carboxylic acid. researchgate.net The efficiency of this photorelease is often quantified by its quantum yield (Φ), which is a measure of the number of molecules undergoing a specific event per photon absorbed. The quantum yields for various phenacyl derivatives have been studied under different conditions. nih.govresearchgate.net
| Phenacyl Derivative | Solvent/Conditions | Quantum Yield (Φ) | Reference |
| p-Hydroxyphenacyl (pHP) Esters | Unbuffered H₂O | Varies with substituents, generally efficient | nih.gov |
| 2,5-Dimethylphenacyl (DMP) Esters | Nonpolar solvents (e.g., benzene) | ~0.2 | researchgate.net |
| 2,5-Dimethylphenacyl (DMP) Esters | Methanol | ~0.1 | researchgate.net |
| 2-Hydroxyphenacyl (oHP) Derivatives | H₂O/MeCN | Varies, generally 0.1-0.3 | researchgate.netwikipedia.org |
Table 1: Representative quantum yields for the photorelease of carboxylic acids from various phenacyl ester derivatives.
The carbonyl group of the 2-oxo-2-phenylethyl moiety is an electrophilic center, making it susceptible to nucleophilic attack. beilstein-journals.orgmasterorganicchemistry.com This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, transforming its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com
This initial nucleophilic addition can trigger subsequent reactions in what are known as domino or cascade sequences. A notable example is the reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of trimethylaluminum (B3029685) (Me₃Al). beilstein-journals.orgbeilstein-archives.org This process begins with the nucleophilic addition of the amine to the ketone, followed by an intramolecular cyclization involving the nitrile group. beilstein-journals.orgbeilstein-archives.org This domino reaction provides an efficient route to constructing complex heterocyclic systems like 1-aminoisoquinolines. beilstein-journals.orgbeilstein-archives.org The reaction demonstrates good tolerance for various functional groups on both the aniline (B41778) and the benzonitrile (B105546) components. beilstein-journals.org
| Amine Nucleophile | 2-(2-oxo-2-phenylethyl)benzonitrile Substituent | Product | Yield | Reference |
| Aniline | Unsubstituted | 1-(Phenylamino)isoquinoline derivative | Good | beilstein-journals.org |
| 4-Methylaniline | Unsubstituted | 1-(p-Tolylamino)isoquinoline derivative | Good | beilstein-journals.org |
| 4-Bromoaniline | Unsubstituted | 1-((4-Bromophenyl)amino)isoquinoline derivative | Good | beilstein-journals.org |
| Aniline | 4'-Bromo | 1-(Phenylamino)isoquinoline derivative | Good | beilstein-journals.org |
| Aniline | 4'-Chloro | 1-(Phenylamino)isoquinoline derivative | Good | beilstein-journals.org |
Table 2: Examples of domino nucleophilic addition and cyclization reactions involving 2-(2-oxo-2-phenylethyl)benzonitriles and various anilines, leading to 1-aminoisoquinolines. beilstein-journals.org
The 2-oxo-2-phenylethyl moiety itself is not a Michael acceptor. However, if modified to contain an α,β-unsaturated system, it would become susceptible to Michael addition (also known as 1,4-conjugate addition). wikipedia.orgchemistrysteps.com In this reaction, a nucleophile (the Michael donor), typically a stabilized enolate, adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgchemistrysteps.com This reaction is a powerful method for forming carbon-carbon bonds. wikipedia.org
The product of a Michael addition is a 1,5-dicarbonyl compound, which can then undergo an intramolecular aldol (B89426) condensation. tamu.educhemistry.coach The aldol condensation begins with a base abstracting an α-proton to form an enolate, which then attacks the other carbonyl group within the same molecule to form a cyclic β-hydroxy ketone. tamu.educhemistry.coach Subsequent dehydration often occurs to yield a stable, conjugated cyclic enone. tamu.edu This two-step sequence of Michael addition followed by intramolecular aldol condensation is known as the Robinson annulation, a classic ring-forming strategy in organic synthesis. chemistrysteps.com
Transformations of the 2-Anilinobenzoate Component
The 2-anilinobenzoate portion of the molecule contains a secondary amine and an ester, functionalities that can participate in cyclization reactions to form various nitrogen-containing heterocyclic systems.
The 2-aminobenzamide (B116534) or 2-aminobenzonitrile (B23959) frameworks, which are structurally related to the 2-anilinobenzoate moiety, are common precursors for the synthesis of fused heterocyclic compounds. beilstein-journals.orgnih.gov Intramolecular cyclization is a key strategy where reactive groups within the same molecule react to form a ring. rsc.orgresearchgate.net For instance, in the presence of a Lewis acid catalyst, the nitrogen atom can act as a nucleophile, attacking an electrophilic center within the same molecule to facilitate ring closure. beilstein-journals.org
Dihydroquinazolinone is a privileged heterocyclic scaffold found in many biologically active compounds. nih.gov The synthesis of this ring system often involves the cyclization of 2-amino-substituted benzene (B151609) derivatives. nih.govorganic-chemistry.orgresearchgate.net For example, 2-aminobenzamides can react with aldehydes or ketones to form 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.org Similarly, 2-aminobenzonitriles can be converted to dihydroquinazolinones in the presence of a suitable carbonyl compound and a base like potassium tert-butoxide. organic-chemistry.org
The transformation of 2-Oxo-2-phenylethyl 2-anilinobenzoate into a dihydroquinazolinone derivative would require a specific set of reaction conditions to facilitate an intramolecular cyclization. A plausible, though not directly reported, pathway could involve the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the phenacyl group. This would form a six-membered ring intermediate, which, after subsequent rearrangement and dehydration, could potentially lead to a quinazolinone-type structure. However, the more common synthetic routes involve starting materials like 2-aminobenzylamine or 2-aminobenzamide, which readily provide the necessary atoms for the heterocyclic ring. nih.govresearchgate.net
| Starting Material | Reagent/Catalyst | Product | Reference |
| 2-Aminobenzonitriles | Aldehydes, KOtBu | Dihydroquinazolinones | organic-chemistry.org |
| 2-Aminobenzamides | Aldehydes, [Ce(L-Pro)₂]₂(Oxa) | 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | organic-chemistry.org |
| 2-Aminobenzylamines | N-Acylation followed by MW-assisted ring closure | N-Aryl-3,4-dihydroquinazolines | nih.govresearchgate.net |
| 2-Nitrobenzonitriles | Carbonyl compounds, Diboronic acid, Copper catalyst | 2,3-Dihydroquinazolin-4(1H)-ones | organic-chemistry.org |
Table 3: Selected modern synthetic methods for the preparation of dihydroquinazolinone derivatives from various 2-amino-substituted benzene precursors.
Intramolecular Cyclization Reactions to Form Heterocyclic Systems
Influence of Substituents on Cyclization Efficiency and Selectivity
There is no available research data detailing how substituents on either the 2-anilinobenzoate or the phenylethyl portions of the molecule affect the efficiency and selectivity of its cyclization reactions. Studies on analogous N-phenylanthranilic acids have shown that electron-donating or withdrawing groups can influence reaction yields and regioselectivity in the formation of acridones. arkat-usa.org However, without direct experimental evidence for the title compound, any discussion would be speculative.
Proposed Reaction Mechanisms for Key Transformations
No specific reaction mechanisms for key transformations involving this compound have been proposed or elucidated in published studies.
Elucidation of Intermediates and Transition States
There is no information available regarding the specific intermediates or transition states involved in the chemical reactions of this compound. Mechanistic studies on similar compounds, like the Me3Al-mediated cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles, have proposed the formation of imine and other intermediates, but this cannot be directly extrapolated to the title compound. beilstein-journals.org
Influence of Catalysis and Solvent Environment on Reaction Outcomes
Specific studies on the influence of different catalysts (e.g., Lewis acids, transition metals) or solvent environments on the reaction outcomes of this compound are absent from the available literature. Research on the cyclization of N-phenylanthranilic acids has demonstrated the use of systems like Fe(OTf)₂ and dichloromethyl methyl ether (DCME) under specific solvent conditions to achieve intramolecular acylation. arkat-usa.org Similarly, the choice of solvent has been shown to be critical in related multicomponent reactions. researchgate.net However, the applicability and effect of these conditions on this compound have not been investigated.
Advanced Structural Elucidation and Solid State Analysis
Crystallographic Studies of 2-Oxo-2-phenylethyl 2-anilinobenzoate and Related Compounds
Crystallographic studies are paramount for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For compounds such as this compound, which possesses significant conformational flexibility, these studies offer a definitive view of its solid-state structure.
Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of molecular structures. This technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and stereochemistry of a molecule.
For related ester compounds, such as 2-oxo-2-phenylethyl benzoate (B1203000), SC-XRD analysis has been used to determine its crystal structure, revealing key structural parameters. researchgate.net In this analogue, the terminal phenyl rings were found to have a dihedral angle of 86.09 (9)° between them. researchgate.net Similarly, in 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the aryl ketone and aryl ester planes are nearly orthogonal, with an angle of 88.60 (3)° between them. nih.govresearchgate.net
Table 1: Representative Crystal Data for a Related Compound (2-Oxo-2-phenylethyl benzoate)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0299 (13) |
| b (Å) | 14.116 (2) |
| c (Å) | 9.6379 (14) |
| β (°) | 90.564 (3) |
| Volume (ų) | 1228.4 (3) |
| Z | 4 |
Data sourced from a study on 2-Oxo-2-phenylethyl benzoate. researchgate.net
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weak individually, collectively determine the stability and properties of the crystalline material.
In compounds related to this compound, several types of interactions are commonly observed:
Hydrogen Bonding: While the target molecule contains an N-H group capable of acting as a hydrogen bond donor, weaker C-H···O hydrogen bonds are frequently observed in the crystal structures of related esters. researchgate.netnih.govnih.gov For example, in 2-oxo-2-phenylethyl benzoate, pairs of intermolecular C—H···O hydrogen bonds link molecules to form dimers. researchgate.net
π-π Stacking: The presence of multiple aromatic rings facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions are a significant packing force in many aromatic compounds, including those with multiple phenyl groups. nih.govresearchgate.netnih.govnih.gov Centroid-to-centroid distances for these interactions typically range from 3.7 to 4.0 Å. mdpi.com
C-H...π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. uitm.edu.my Such interactions are crucial for stabilizing crystal packing in many organic molecules and have been noted in related structures. nih.govmdpi.com
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution to partition crystal space, allowing for a detailed breakdown of the types and relative importance of different intermolecular contacts. nih.gov For instance, in one related compound, Hirshfeld analysis revealed that H···H (36.2%), H···C/C···H (20.5%), and H···O/O···H (20.0%) contacts were the most significant contributors to the crystal packing. nih.gov
Molecules with rotatable single bonds, like this compound, can adopt different spatial arrangements or conformations. The specific conformation adopted in the solid state is often the one that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions.
The fenamate (2-anilinobenzoate) moiety is known for its conformational flexibility, primarily due to the rotation around the C-N bond linking the two phenyl rings. nih.govmdpi.com The conformation can be described by the dihedral angle between the planes of the two aromatic rings. nih.govmdpi.com Studies on various fenamates have shown that this rotation has a low energy barrier, leading to a wide range of observed angles in different crystal structures. nih.gov This flexibility can give rise to polymorphism, where a compound can exist in multiple crystalline forms with different molecular conformations and packing arrangements. mdpi.comresearchgate.netnih.gov
In related ester structures, the orientation of the ester and ketone groups relative to the phenyl rings is a key conformational feature. The dihedral angle between the plane of a benzoyl group and an adjacent functional moiety can be nearly perpendicular, as seen in 2-oxo-2-phenylethyl diisopropylcarbamate [88.97 (5)°]. nih.gov Similarly, in 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the aryl ketone and aryl ester units are almost orthogonal to each other. nih.gov This twisted conformation minimizes steric hindrance and is a common feature in the solid-state structures of such molecules.
Advanced Spectroscopic Characterization Methodologies
While crystallography provides a static picture of the solid state, spectroscopic methods offer complementary information about the molecular structure and functional groups, both in solid and solution phases.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of each nucleus and the connectivity between them.
For a molecule like this compound, ¹H NMR would show distinct signals for the protons on the two different phenyl rings, the methylene (B1212753) (-CH₂-) protons, and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons would help in assigning them to the anilino and benzoate rings. The methylene protons would typically appear as a singlet, integrating to two protons.
¹³C NMR spectroscopy provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one from the ketone and one from the ester), which appear far downfield, as well as the various aromatic and methylene carbons. beilstein-journals.orgrsc.org
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.5 - 8.5 | 110 - 150 |
| Amine Proton (N-H) | Variable, often broad | - |
| Methylene Protons (-O-CH₂-C=O) | ~ 5.5 | ~ 65 |
| Ester Carbonyl (C=O) | - | 165 - 175 |
| Ketone Carbonyl (C=O) | - | 190 - 200 |
Note: These are general ranges and actual values can vary based on the specific molecular structure and solvent.
Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space proximity of protons, providing valuable information about the molecule's preferred conformation in solution. mdpi.commdpi.com Such studies on fenamates have been used to determine the relative orientation of the two aromatic rings. mdpi.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies. researchgate.netnih.gov
For this compound, the key functional groups and their expected vibrational frequencies are:
N-H Stretch: A sharp to moderately broad band typically appears in the 3300-3500 cm⁻¹ region. scirp.org
C-H Stretches: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- group) appear just below 3000 cm⁻¹. scirp.org
Carbonyl (C=O) Stretches: This is a particularly informative region. The molecule has two C=O groups (ester and ketone). The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the aryl ketone C=O stretch is found at a lower frequency, around 1680-1700 cm⁻¹. These strong, sharp bands are easily identifiable in the IR spectrum.
C=C Stretches: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretches: The C-O stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.
Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it a good complement to IR. rsc.org For instance, the symmetric stretching of the aromatic rings can often be more prominent in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's vibrational properties. researchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition and thus its molecular formula, C21H17NO3.
Upon ionization, typically through electron impact (EI), the energetically unstable molecular ion ([M]•+) undergoes fragmentation. wikipedia.orgchemguide.co.uk The fragmentation pattern provides a molecular fingerprint, revealing the connectivity of atoms. The structure of this compound contains several bonds susceptible to cleavage, primarily the ester linkage and the bonds adjacent to the two carbonyl groups.
The fragmentation pathways are dictated by the formation of stable carbocations and neutral radicals. chemguide.co.uk Key fragmentation processes for esters and ketones include α-cleavage and rearrangement reactions. libretexts.orgmiamioh.edu For this molecule, the most probable fragmentation pathways would involve:
α-Cleavage at the phenacyl ketone, leading to the formation of a highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and a corresponding radical.
Cleavage of the ester bond can occur on either side of the oxygen atom. Cleavage of the C-O bond can produce an acylium ion corresponding to the 2-anilinobenzoyl moiety ([C₁₃H₁₀NO]⁺) at m/z 196.
Another significant fragmentation involves the cleavage of the O-CH₂ bond, which would generate a stable phenacyl cation (C₆H₅COCH₂⁺) at m/z 119.
These characteristic fragments allow for the unambiguous identification of the different structural components of the molecule.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| Benzoyl cation | [C₆H₅CO]⁺ | 105 |
| Phenacyl cation | [C₆H₅COCH₂]⁺ | 119 |
| 2-Anilinobenzoyl cation | [C₆H₅NHC₆H₄CO]⁺ | 196 |
| Phenyl cation | [C₆H₅]⁺ | 77 |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.commdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. The analysis generates two-dimensional fingerprint plots that summarize the frequency and nature of different atomic contacts. mdpi.com
For this compound, the key interactions governing its solid-state assembly would include hydrogen bonds, van der Waals forces, and π-π stacking interactions. The N-H group of the aniline (B41778) moiety can act as a hydrogen bond donor, while the carbonyl and ester oxygen atoms are potential acceptors. The two phenyl rings provide sites for C-H···π and π-π stacking interactions.
| Interaction Type | Typical Contribution (%) to Hirshfeld Surface |
|---|---|
| O···H / H···O | ~44% |
| H···H | ~31% |
| C···H / H···C | ~9% |
| C···C | ~5% |
| Other (N···H, C···O, etc.) | ~11% |
3D Energy Frameworks for Understanding Supramolecular Assembly
To further elucidate the architecture of the crystal packing, 3D energy frameworks are calculated. This method, often used in conjunction with Hirshfeld analysis, quantifies the interaction energies between pairs of molecules within the crystal lattice. mdpi.com The total interaction energy is dissected into its constituent components: electrostatic, polarization, dispersion, and repulsion. mdpi.com
These energies are then used to construct a visual framework where the strength and nature of the interactions are represented by cylinders connecting the centroids of interacting molecules. mdpi.com The color and size of the cylinders typically indicate the type and magnitude of the dominant energy component (e.g., green for dispersion, red for electrostatic). mdpi.com This visualization provides a clear and intuitive picture of the forces that direct the formation of the 3D supramolecular structure.
| Energy Component | Description | Typical Interaction Energy (kJ/mol) |
|---|---|---|
| Electrostatic (E_ele) | Interaction between static charge distributions | -10 to -60 |
| Dispersion (E_dis) | Attractive force from temporary fluctuating dipoles (van der Waals) | -40 to -90 |
| Repulsion (E_rep) | Short-range repulsive force preventing molecular collapse | +30 to +70 |
| Total Energy (E_tot) | The sum of all energy components, indicating overall stability | -20 to -70 |
Theoretical and Computational Chemistry Studies
Molecular Orbital Theory and Electronic Structure Calculations
Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and reactivity of molecules. By considering the distribution and energies of molecular orbitals, particularly the frontier orbitals, we can predict a molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For 2-Oxo-2-phenylethyl 2-anilinobenzoate, the HOMO is expected to be localized primarily on the electron-rich 2-anilinobenzoate moiety, specifically the aniline (B41778) nitrogen and the associated phenyl ring. This region would be the most probable site for electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient 2-oxo-2-phenylethyl group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack. The precise energies and localizations of these orbitals can be determined through computational calculations.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| LUMO | -1.5 | Carbonyl Carbon, Phenyl Ring (phenylethyl) |
| HOMO | -6.2 | Aniline Nitrogen, Phenyl Ring (anilinobenzoate) |
| HOMO-LUMO Gap | 4.7 | - |
Note: This data is illustrative and would require specific computational calculations for accurate values.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
In this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, as well as the nitrogen atom of the aniline group, indicating these are sites prone to interaction with electrophiles or hydrogen bond donors. Regions of positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the aniline group. These maps are invaluable for predicting sites of non-covalent interactions and chemical reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. nih.gov It is employed to determine optimized geometries, vibrational frequencies, and reaction pathways.
Geometry Optimization and Energy Minimization
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry. researchgate.net These calculations would provide precise bond lengths, bond angles, and dihedral angles that define the molecule's conformation. For instance, studies on similar structures, like 2-oxo-2-phenylethyl benzoate (B1203000), have shown that the terminal phenyl rings can adopt a nearly perpendicular arrangement. nih.gov
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Once the optimized geometry is obtained, vibrational frequency analysis can be performed. These calculations predict the frequencies of fundamental vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govnih.gov By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and aromatic C-H vibrations.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (ketone) | Stretching | ~1690 |
| C=O (ester) | Stretching | ~1720 |
| N-H | Stretching | ~3400 |
| C-N | Stretching | ~1350 |
| C-O (ester) | Stretching | ~1250 |
Note: These are typical frequency ranges and would be refined by specific DFT calculations.
Reaction Pathway Modeling and Transition State Characterization
DFT calculations are also powerful for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can model reaction pathways, identify intermediate structures, and characterize the transition states that connect reactants, intermediates, and products. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to calculate activation energies and reaction rates, providing a deeper understanding of the reaction dynamics.
Due to the absence of specific theoretical and computational chemistry studies, including Molecular Dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) analyses, for the compound "this compound" in the public domain, this article cannot be generated at this time.
Extensive searches for dedicated research on the conformational landscape, solvent effects, and predictive reactivity models for this specific molecule did not yield the necessary scientific data to fulfill the user's request for a detailed and evidence-based article. The available literature focuses on related but structurally distinct compounds, and any attempt to extrapolate that information would not adhere to the strict requirement of focusing solely on "this compound."
Applications in Synthetic Organic Chemistry and Chemical Biology Research
2-Oxo-2-phenylethyl 2-anilinobenzoate as a Key Building Block in Complex Molecule Synthesis
The strategic placement of reactive sites within this compound allows it to serve as a versatile precursor for the synthesis of a range of complex organic molecules, particularly heterocyclic systems.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a central focus of organic chemistry. nih.gov The N-phenylanthranilic acid backbone of this compound is a well-established precursor for the synthesis of quinazolinones, a class of fused heterocycles with a broad spectrum of biological activities. nih.govnih.gov Classical methods like the Niementowski synthesis involve the condensation of anthranilic acids with amides to form the quinazolinone core. nih.gov The ester functionality in the title compound can be envisioned to participate in intramolecular cyclization reactions or be cleaved to reveal the carboxylic acid necessary for such transformations.
Similarly, isoquinoline (B145761) scaffolds are vital components of many alkaloids and medicinal agents. nih.govcolab.ws While direct synthesis from this compound is not prominently documented, related structures like 2-(2-oxo-2-phenylethyl)benzonitriles are known to undergo cyclization to form 1-aminoisoquinolines. beilstein-journals.org This suggests the potential for developing synthetic routes that leverage the reactive carbonyl and aniline (B41778) functionalities within this compound to construct the isoquinoline framework.
Table 1: Examples of Nitrogen-Containing Heterocycles
| Heterocycle Class | Core Structure | Significance |
|---|---|---|
| Quinazolinones | Benzene (B151609) ring fused to a pyrimidine (B1678525) ring | Foundational scaffolds in drug discovery with diverse biological activities. nih.gov |
| Isoquinolines | Benzene ring fused to a pyridine (B92270) ring | Privileged structures in medicinal chemistry and components of numerous natural alkaloids. nih.gov |
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective masking and subsequent deprotection of reactive functional groups. Photoremovable protecting groups (PPGs), or photocages, offer the advantage of traceless removal using light, providing high spatiotemporal control. wikipedia.orgmdpi.com
The 2-oxo-2-phenylethyl (phenacyl) moiety is a well-known PPG for carboxylic acids. wikipedia.org Upon irradiation with UV light, the ester linkage is cleaved, releasing the free carboxylic acid and a byproduct, typically acetophenone. nih.govresearchgate.net This process is valuable in biochemical studies for the controlled release of bioactive molecules. mdpi.comnih.gov The application of this compound in this context would involve the light-induced release of N-phenylanthranilic acid. The efficiency and quantum yield of such a photolytic cleavage would be critical parameters for its practical application. researchgate.net
Table 2: Characteristics of Phenacyl-Based Photoremovable Protecting Groups
| Property | Description |
|---|---|
| Activation | Typically UV light (e.g., >300 nm). wikipedia.org |
| Cleavage Products | The protected carboxylic acid and a ketone byproduct (e.g., acetophenone). nih.gov |
| Advantages | High spatiotemporal control, traceless reagent, mild deprotection conditions. wikipedia.orgmdpi.com |
| Applications | Controlled release of bioactive compounds, organic synthesis, surface modification. wikipedia.orgmdpi.com |
Development of Novel Reaction Methodologies
The unique reactivity of this compound also makes it a candidate for exploring and developing new synthetic methods.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov These reactions often proceed through a series of tandem steps. The presence of multiple reactive centers—the ketone, the ester, the secondary amine, and the aromatic rings—in this compound makes it an intriguing substrate for the design of novel MCRs. For instance, an MCR could be designed where the ketone participates in an initial condensation, followed by an intramolecular cyclization involving the aniline nitrogen to rapidly assemble complex heterocyclic structures. researchgate.netbeilstein-journals.orgrsc.org
Green chemistry principles emphasize the design of chemical processes that are environmentally benign. This includes the use of safer solvents, reducing reaction times, and improving atom economy. The synthesis of N-phenylanthranilic acid derivatives, the core of the title compound, has been explored using water as a solvent under ultrasound irradiation, representing a greener alternative to traditional methods that often use high-boiling organic solvents. researchgate.net Furthermore, the use of MCRs, as mentioned above, is inherently aligned with green chemistry due to their step- and atom-economy. nih.gov Future research could focus on developing syntheses and transformations of this compound that utilize aqueous media, microwave assistance, or catalytic methods to minimize environmental impact.
Exploration in Materials Science Research (Conceptual Frameworks, excluding direct product development)
The application of organic molecules in materials science is a rapidly expanding field. Derivatives of related heterocyclic systems, such as those derived from 2-aminobenzothiazole, have been investigated as building blocks for functional materials like organic semiconductors and sensors due to their tunable electronic properties. nih.gov The 2-anilinobenzoate structure, with its extended π-system and potential for hydrogen bonding, provides a conceptual framework for designing new organic materials. Theoretical and conceptual studies could explore how the electronic and photophysical properties of polymers or molecular crystals incorporating the this compound scaffold might be tuned for applications in optoelectronics or sensing, without focusing on the development of a specific product.
Role in Mechanistic Organic Chemistry Studies
Detailed mechanistic studies specifically focusing on "this compound" are not extensively documented in the currently available scientific literature. However, the structural motifs present in this compound are found in other molecules that have been subjects of mechanistic investigations, offering insights into its potential reactivity and roles in studying reaction pathways.
For instance, the broader class of compounds, such as 2-(2-oxo-2-phenylethyl)benzonitriles, has been studied to understand complex reaction mechanisms. Research on these related compounds has elucidated pathways such as domino nucleophilic addition followed by intramolecular cyclization. beilstein-journals.org In one study, the reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines in the presence of trimethylaluminum (B3029685) (Me₃Al) was shown to proceed through a proposed multi-step mechanism.
The proposed mechanism involves the initial condensation of the ketone with an amine to form an imine intermediate. This is followed by an intramolecular cyclization, an N- beilstein-journals.orgnih.gov-shift, and finally protonation to yield substituted 1-aminoisoquinolines. beilstein-journals.org The study of this reaction has provided valuable data on the influence of different Lewis acids and the steric and electronic effects of substituents on the reaction yields.
Below is a table summarizing the investigation of various Lewis acids in the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitrile and aniline, which highlights the systematic approach to understanding the reaction mechanism.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |
| 1 | BF₃·OEt₂ | Toluene (B28343) | Reflux | No Product |
| 2 | AlCl₃ | Toluene | Reflux | 25 |
| 3 | InCl₃ | Toluene | Reflux | 45 |
| 4 | Sc(OTf)₃ | Toluene | Reflux | 52 |
| 5 | Me₃Al | Toluene | Reflux | 91 |
| 6 | Me₃Al | Dioxane | Reflux | 85 |
| 7 | Me₃Al | CH₃CN | Reflux | 72 |
| 8 | Me₃Al | CH₂Cl₂ | Reflux | 65 |
Data adapted from a study on the synthesis of 1-aminoisoquinolines. beilstein-journals.org
Furthermore, derivatives of phenacyl benzoate (B1203000) are recognized for their application as photo-removable protecting groups for carboxylic acids. nih.govresearchgate.net The mechanism of photolytic cleavage is a key aspect of their utility in synthetic chemistry and biochemistry, allowing for the controlled release of carboxylic acids upon irradiation. While the specific mechanistic details for this compound are not provided, the general principle involves the absorption of light to trigger a chemical transformation that liberates the protected acid.
While direct mechanistic studies on this compound are scarce, the analysis of related structures and their reaction pathways provides a foundational understanding of the types of mechanisms in which this compound could potentially be involved.
Future Research Directions and Emerging Paradigms
Exploration of Stereoselective Synthesis of Chiral Analogues
The development of stereoselective synthetic methods for chiral analogues of 2-oxo-2-phenylethyl 2-anilinobenzoate represents a significant area for future investigation. The introduction of chirality can profoundly influence the molecule's properties and interactions in chiral environments. Research in this area could focus on several key strategies:
Chiral Catalysis : The use of chiral catalysts, such as Cinchona alkaloids or late-transition metal complexes with chiral ligands, could enable the enantioselective synthesis of analogues. nih.govrsc.orgrsc.org Asymmetric phase-transfer catalysis, in particular, has shown promise for the synthesis of chiral α-amino acids and could be adapted for creating stereocenters in derivatives of the parent compound. nih.govresearchgate.net
Chiral Starting Materials : Employing enantiomerically pure starting materials, such as chiral anilines or phenacyl derivatives, offers a direct route to chiral products. nih.gov This approach allows for predictable stereochemical outcomes.
Auxiliary-Mediated Synthesis : The use of a recyclable chiral auxiliary attached to either the aniline (B41778) or phenacyl precursor could guide the stereoselective formation of new bonds, with the auxiliary being removed in a subsequent step. nih.gov
The successful development of these methods would provide access to a library of enantiomerically enriched compounds, enabling the study of their chiroptical properties and stereospecific interactions.
Table 1: Potential Strategies for Stereoselective Synthesis
| Strategy | Catalyst/Auxiliary Example | Target Chiral Feature | Potential Advantage |
|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Quaternary Cinchona Alkaloid Salts nih.gov | α-carbon of the phenacyl group | Operational simplicity, mild conditions. nih.gov |
| Transition-Metal Catalysis | Pd-complex with Chiral Ligand | C-H functionalization of aliphatic chains nih.gov | High stereochemical control. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis of this compound and its analogues to continuous flow and automated platforms is a critical step towards more efficient, scalable, and reproducible production. researchgate.net
Flow Chemistry : Continuous flow processing offers significant advantages over traditional batch synthesis, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and improved scalability. researchgate.netbeilstein-journals.org The modular nature of flow setups facilitates multi-step syntheses, potentially allowing for the sequential formation and modification of the target molecule in a single, streamlined process. researchgate.netresearchgate.net This approach can lead to higher yields and purity while reducing reaction times and waste. beilstein-journals.org
Automated Synthesis : Automated platforms, which can perform entire synthetic processes from reagent dispensing to product purification, can accelerate the discovery and optimization of new derivatives. sigmaaldrich.combris.ac.uk By combining automated synthesis with retrosynthesis software, researchers can rapidly design and execute synthetic routes, exploring a broader chemical space in less time. synplechem.com This integration allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries for further study. synplechem.com
Table 2: Comparison of Batch vs. Potential Flow Synthesis Parameters
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Anticipated Benefit |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours beilstein-journals.org | Increased throughput |
| Temperature Control | Moderate | Precise and rapid | Reduced side products, improved selectivity |
| Scalability | Challenging | Straightforward | Easier transition to larger scale production |
Investigation of Catalytic Transformations Beyond Established Methods
While the synthesis of the parent ester is established, future work should explore novel catalytic transformations to functionalize the this compound core. The phenacyl and anilinobenzoate scaffolds are rich in reactive sites, offering numerous possibilities for diversification. beilstein-journals.orgnih.gov
C-H Activation : Direct functionalization of C-H bonds on the aromatic rings of both the aniline and phenacyl moieties represents a highly atom-economical approach to creating new derivatives. nih.gov Palladium-catalyzed C-H arylation or acetoxylation could introduce new substituents with high regioselectivity. nih.gov
Cross-Coupling Reactions : The aromatic rings can be pre-functionalized with halides to participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new C-C and C-N bonds.
Multicomponent Reactions (MCRs) : The phenacyl bromide precursor is a versatile intermediate in MCRs for the synthesis of complex heterocyclic compounds. nih.govsci-hub.ru Exploring MCRs involving this compound or its precursors could lead to the discovery of novel molecular architectures. sci-hub.ru
These advanced catalytic methods would significantly expand the accessible chemical diversity, enabling the creation of analogues with tailored electronic and steric properties.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize existing synthetic routes and develop new transformations, the use of advanced in situ spectroscopic techniques is essential. spectroscopyonline.com Real-time monitoring provides detailed kinetic and mechanistic information that is often inaccessible through traditional offline analysis. mt.com
FTIR and Raman Spectroscopy : In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring characteristic vibrational bands. mt.com This allows for precise determination of reaction endpoints and the identification of transient species.
Mass Spectrometry : On-line mass spectrometry can be used to monitor the progress of reactions, providing information on the molecular weight of species present in the reaction mixture. nih.govresearchgate.net This is particularly useful for identifying unexpected byproducts.
NMR Spectroscopy : In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about all soluble species in a reaction, providing unambiguous evidence for reaction pathways and mechanisms.
Implementing these Process Analytical Technologies (PAT) would enable a deeper understanding of the reaction landscape, facilitating rapid optimization and robust process control. spectroscopyonline.comnih.gov
Table 3: Applicable In Situ Spectroscopic Techniques
| Technique | Information Gained | Application in Synthesis |
|---|---|---|
| Mid-Infrared (MIR) Spectroscopy | Concentration profiles of reactants and products nih.govnih.gov | Real-time kinetic analysis, endpoint determination. |
| Raman Spectroscopy | Changes in molecular vibrations | Monitoring of solid-phase or slurry reactions. |
| Mass Spectrometry | Molecular weight of reaction components nih.gov | Intermediate and byproduct identification. nih.gov |
Deeper Theoretical Insights into Reactivity and Selectivity
Computational chemistry provides a powerful tool for understanding and predicting the behavior of this compound. Quantum-chemical calculations, such as Density Functional Theory (DFT), can offer profound insights into its structural, electronic, and reactive properties. researchgate.net
Future theoretical studies could focus on:
Reaction Mechanism Elucidation : Modeling the reaction pathways for the synthesis and subsequent transformations of the molecule to determine transition state energies and identify the most favorable routes.
Reactivity Prediction : Calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the most reactive sites for electrophilic and nucleophilic attack. This can guide the design of new functionalization strategies.
Spectroscopic Correlation : Simulating spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental results and confirm the structure of new derivatives. mdpi.com
Conformational Analysis : Investigating the molecule's conformational flexibility and its preferred geometries, which can influence its reactivity and physical properties.
These computational studies will complement experimental work, providing a predictive framework to accelerate the design and discovery of new reactions and molecules. researchgate.netmdpi.com
Design of New Chemical Entities based on 2-Anilinobenzoate and Phenacyl Scaffolds for Fundamental Chemical Exploration
The 2-anilinobenzoate and phenacyl scaffolds are prevalent in various fields, including medicinal chemistry. nih.govnih.gov Leveraging these core structures for the rational design of new chemical entities (NCEs) for fundamental chemical exploration is a promising future direction.
Scaffold Hopping and Bioisosteric Replacement : The anilinobenzoate core can be modified through isosteric replacement of the central phenyl ring with other heterocyclic systems, such as benzothiazole, to explore new chemical space. nih.gov
Molecular Hybridization : New molecules can be designed by covalently fusing the this compound scaffold with other pharmacophores or functional groups to create hybrid molecules with novel properties. nih.gov
Library Synthesis : The development of robust synthetic routes, particularly using automated platforms, will enable the creation of libraries of related compounds. These libraries can then be used in fundamental studies of structure-property relationships or as starting points for the discovery of molecules with unique chemical or physical characteristics.
This strategic design of NCEs, grounded in the versatile chemistry of the 2-anilinobenzoate and phenacyl scaffolds, will continue to push the boundaries of chemical synthesis and discovery. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 2-oxo-2-phenylethyl benzoate derivatives, and how can reaction conditions be optimized?
The synthesis of 2-oxo-2-phenylethyl benzoate derivatives typically involves condensation reactions between phenacyl bromides and carboxylic acids. For example, Me3Al-mediated domino nucleophilic addition and intramolecular cyclization with amines can yield substituted 1-aminoisoquinolines, as demonstrated in the synthesis of antitumor agent CWJ-a-5 . Optimization includes controlling stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography is critical for verifying product purity .
Q. How can researchers validate the structural integrity of 2-oxo-2-phenylethyl derivatives using spectroscopic and crystallographic methods?
Key techniques include:
- NMR Spectroscopy : Chemical shifts for carbonyl groups (e.g., 170–180 ppm in <sup>13</sup>C NMR) and aromatic protons (δ 7.2–8.5 ppm in <sup>1</sup>H NMR) confirm functional groups .
- X-ray Crystallography : Fractional atomic coordinates (e.g., O1 at 0.48607, 0.32069, 0.65961) and isotropic displacement parameters (Uiso ~0.03–0.05 Ų) provide precise molecular geometry .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 232.146 for C15H20O2) validate molecular weight .
Q. What safety protocols are recommended for handling 2-oxo-2-phenylethyl derivatives in laboratory settings?
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Use PPE (gloves, goggles) to minimize exposure .
- Storage : Keep away from ignition sources and store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can catalytic systems like Me3Al improve the efficiency of domino reactions involving 2-oxo-2-phenylethyl precursors?
Me3Al acts as a Lewis acid catalyst, facilitating nucleophilic addition by activating the carbonyl group of 2-(2-oxo-2-phenylethyl)benzonitriles. This enables regioselective cyclization with amines, achieving yields >80% under mild conditions. The mechanism involves intermediate aluminum complexes, which stabilize transition states and reduce activation energy .
Q. What strategies resolve contradictions in spectral data interpretation for 2-oxo-2-phenylethyl derivatives?
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., methyl benzoylformate, δ 164.16 g/mol ).
- Computational Modeling : DFT calculations predict vibrational frequencies and electronic transitions to validate experimental IR/UV-Vis data .
- Crystallographic Validation : Resolve ambiguities in proton assignments (e.g., H2A vs. H3A in chromenone derivatives) using Hirshfeld surface analysis .
Q. How do 2-oxo-2-phenylethyl derivatives serve as photo-removable protecting groups in organic synthesis?
These derivatives undergo photolytic cleavage under UV light (λ = 300–350 nm), releasing carboxylic acids. Applications include controlled drug delivery and stepwise synthesis of sensitive heterocycles. For example, phenacyl benzoates are used to protect carboxylates in peptide synthesis, with deprotection efficiency >90% .
Q. What are the challenges in scaling up syntheses of 2-oxo-2-phenylethyl-based pharmaceuticals, and how can they be mitigated?
- Byproduct Formation : Optimize reaction time and catalyst loading to minimize side products (e.g., oxazoles or imidazoles) .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C) for safe scale-up .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in crystallographic parameters reported for similar derivatives?
Q. What open-data practices enhance reproducibility in studies involving 2-oxo-2-phenylethyl derivatives?
- Deposit Raw Data : Share NMR spectra, crystallographic CIF files, and synthetic protocols in repositories like Zenodo or ChemRxiv .
- Transparent Reporting : Document reaction yields, purification steps, and instrument calibration details to enable replication .
Applications in Drug Development
Q. How are 2-oxo-2-phenylethyl derivatives utilized in anticancer agent discovery?
Derivatives like CWJ-a-5 exhibit antitumor activity by inhibiting kinase pathways. In vitro assays (e.g., MTT on MCF-7 cells) show IC50 values <10 µM. Structure-activity relationship (SAR) studies highlight the importance of the anilinobenzoate moiety for binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
